Cas no 93-91-4 (Benzoylacetone)

Benzoylacetone structure
Benzoylacetone structure
Benzoylacetone
93-91-4
C10H10O2
162.185203075409
MFCD00008786
34721
7166

Benzoylacetone Properties

Names and Identifiers

    • 1-Benzoylacetone
    • 1-Phenyl-1,3-butanedione
    • Benzoylacetone, (1-Phenyl-1,3-butanedione)
    • Benzoylacetone
    • 1-Benzoyl-2-propanone
    • 1-phenyl-3-butanedione
    • 1-phenyl-butane-1,3-dione
    • 2-Propanone, benzoyl-
    • 3-Butanedione,1-phenyl-1
    • -Acetylacetophenone
    • alpha-Acetylacetophenone
    • Benzoyl-aceton Benzoylpropanone
    • OMEGA-ACETYL ACETOPHENONE
    • A-ACETYLHYPNONE
    • A-ACETYLACETOPHENONE
    • A-ACETYLMETHYL PHENYL KETONE
    • ACETOACETOPHENONE
    • ACETYLBENZOYLMETHANE
    • METHYL PHENACYL KETONE
    • AURORA 9175
    • 1-BENZOYLACETONE CRYSTALLINE
    • 1,3-Butanedione, 1-phenyl-
    • 1-Phenylbutane-1,3-dione
    • Benzoyl propanone
    • α-Acetyl acetophenone
    • 1-Phenyl-1,3-butanedione (ACI)
    • 1-Methyl-3-phenyl-1,3-propanedione
    • 1-Phenylbutan-1,3-dione
    • 2-Acetylacetophenone
    • 4-Oxo-4-phenylbutan-2-one
    • 4-Phenyl-2,4-butanedione
    • NSC 100655
    • NSC 4015
    • NSC 404283
    • NSC 405722
    • NSC 405723
    • NSC 405724
    • NSC 83580
    • NSC 83581
    • NSC 87898
    • NSC 88942
    • NSC 97232
    • NSC 97233
    • α-Acetylacetophenone
    • +Expand
    • MFCD00008786
    • CVBUKMMMRLOKQR-UHFFFAOYSA-N
    • 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
    • O=C(CC(C)=O)C1C=CC=CC=1
    • 742413

Computed Properties

  • 162.06800
  • 0
  • 2
  • 3
  • 162.068
  • 12
  • 178
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 5
  • 0
  • 34.1A^2

Experimental Properties

  • 1.84840
  • 34.14000
  • 1.5678 (estimate)
  • Insoluble
  • 262°C(lit.)
  • 57.0 to 60.0 deg-C
  • 260-262℃
  • 2422
  • 0.38g/l insoluble
  • Powder
  • Soluble in ethanol, ether and concentrated alkali solution, slightly soluble in cold water.
  • Sensitive to humidity
  • 1.09 g/mL at 25 °C(lit.)

Benzoylacetone Security Information

  • EK3540200
  • 3
  • S22-S24/25
  • NONH for all modes of transport
  • H302
  • P280-P305+P351+P338
  • Inert atmosphere,Room Temperature
  • Warning
  • Yes

Benzoylacetone Customs Data

  • 29143900
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Benzoylacetone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003F29-5g
1-Phenylbutane-1,3-dione
93-91-4 97%
5g
$8.00 2024-04-20
A2B Chem LLC
AB58689-5g
1-Phenyl-1,3-butanedione
93-91-4 97%
5g
$7.00 2024-07-18
Aaron
AR003FAL-1g
1-Phenylbutane-1,3-dione
93-91-4 95%
1g
$3.00 2024-07-18
Alichem
A019108083-250g
1-Phenylbutane-1,3-dione
93-91-4 98%
250g
$200.56 2023-08-31
Ambeed
A726729-5g
1-Phenyl-1,3-butanedione
93-91-4 97%
5g
$9.0 2024-05-30
Apollo Scientific
OR12814-5g
Benzoylacetone
93-91-4 97%
5g
£15.00 2024-07-24
Chemenu
CM157321-500g
Benzoylacetone
93-91-4 95+%
500g
$365
Enamine
EN300-19842-0.05g
1-phenylbutane-1,3-dione
93-91-4 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D489477-25g
Benzoylacetone
93-91-4 97%
25g
$200 2022-09-07
Fluorochem
106600-1g
Benzoyl acetone
93-91-4 98%
1g
£10.00 2022-02-28

Benzoylacetone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Isopropanol ,  Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ;  24 h, 100 °C
Reference
Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source
Torres-Calis, Antonio; Garcia, Juventino J., Catalysis Science & Technology, 2022, 12(9), 3004-3015

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt; rt → 77 °C; 3 - 12 h, 77 °C
Reference
High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid
Bartlett, Samuel L.; Beaudry, Christopher M., Journal of Organic Chemistry, 2011, 76(23), 9852-9855

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ;  30 min, 60 °C
Reference
Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins
Sadula, Sunitha; Kanjilal, Sanjit; Srinivasa, Reddy P.; Prasad, Rachapudi B. N., Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ;  40 h, 80 °C
Reference
Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water
Yu, Yangyang; Lin, Chenlu; Li, Bing; Zhao, Pengxiang; Zhang, Shiyong, Green Chemistry, 2016, 18(12), 3647-3655

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ;  5 - 10 min, rt
1.2 12 h, rt
Reference
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
Reference
New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins
Rao, Yarlagadda Venkata Subba; Rani, Santi Shobha; Choudary, Boyapati Manoranjan, Journal of Molecular Catalysis, 1992, 75(2), 141-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
The regioselective preparation of 1,3-diketones
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J.; Pombo-Villar, Esteban, Tetrahedron Letters, 2002, 43(16), 2945-2948

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Dichloromethane
Reference
Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent
Katayama, Sadamu; Fukuda, Kinue; Watanabe, Toshio; Yamauchi, Masashige, Synthesis, 1988, (3), 178-83

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ;  2 min, 50 psi, 125 °C
Reference
Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation
Ranu, Brindaban C.; Chattopadhyay, Kalicharan; Jana, Ranjan, Tetrahedron, 2007, 63(1), 155-159

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  30 min, rt
Reference
Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones
Shen, Zongxuan; Li, Bin; Wang, Lu; Zhang, Yawen, Tetrahedron Letters, 2005, 46(50), 8785-8788

Synthetic Circuit 11

Reaction Conditions
1.1 5 - 10 h, 85 - 105 °C
Reference
Preparation method of organic intermediate benzoylacetone
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol ,  Water ;  1.5 h, 60 °C
Reference
Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones
Mahalingam, Sakkarapalayam M.; Aidhen, Indrapal Singh, Journal of Organic Chemistry, 2006, 71(1), 349-351

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ;  25 °C
Reference
1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies
Sada, Mutsumi; Furuyama, Taniyuki; Komagawa, Shinsuke; Uchiyama, Masanobu; Matsubara, Seijiro, Chemistry - A European Journal, 2010, 16(34), 10474-10481

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Ethyl acetate ;  0 °C; 12 h, rt
Reference
Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts
Inagaki, Sho ; Saito, Kai; Suto, Soichiro; Aihara, Hiromi; Sugawara, Aoi; et al, Journal of Organic Chemistry, 2018, 83(22), 13834-13846

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation
Sada, Mutsumi; Matsubara, Seijiro, Journal of the American Chemical Society, 2010, 132(2), 432-433

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Methanol ;  12 h, 25 °C
Reference
Method for preparing 1,3-dione compound from acetylenic ketone
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors
Wang, Ning-Yu; Zuo, Wei-Qiong; Xu, Ying; Gao, Chao; Zeng, Xiu-Xiu; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ;  12 h, rt
Reference
Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air
Ghazanfari, Dadkhoda; Najafizadeh, Fariba; Khosravi, Fereshteh, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base
Blanton, James R.; Salley, Robert E., Journal of Organic Chemistry, 1989, 54(3), 723-6

Synthetic Circuit 20

Reaction Conditions
Reference
Dehydration of ketones to acetylenes
Harrison, James J., Journal of Organic Chemistry, 1979, 44(20), 3578-80

Benzoylacetone Raw materials

Benzoylacetone Preparation Products

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Benzoylacetone Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone
A844735
99%
500g
354.0